This compound is classified as a heterocyclic aromatic compound due to its fused benzene and pyrimidine-like structure. Quinazolines, including 4,6-Dichloro-2-(4-chlorophenyl)quinazoline, are often studied for their roles in drug design and development due to their ability to interact with biological targets.
The synthesis of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline can be accomplished through several methods, primarily involving the chlorination of quinazoline derivatives.
The molecular structure of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline can be described as follows:
4,6-Dichloro-2-(4-chlorophenyl)quinazoline can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 4,6-Dichloro-2-(4-chlorophenyl)quinazoline often involves interaction with specific biological targets such as enzymes or receptors:
Research indicates that modifications to quinazoline structures can significantly enhance their potency against various pathogens .
The applications of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline are primarily found in medicinal chemistry:
The compound is unequivocally defined by the molecular formula C₁₄H₇Cl₃N₂, corresponding to a molecular mass of 309.58 grams per mole. This formula reflects the core quinazoline system—a fused bicyclic structure comprising a benzene ring annulated to a pyrimidine ring—substituted with two chlorine atoms at the 4 and 6 positions of the quinazoline nucleus and an additional 4-chlorophenyl moiety attached at the 2-position. The presence of three chlorine atoms significantly influences the compound's physicochemical properties, including its lipophilicity, dipole moment, and electronic distribution, which collectively impact its chemical behavior and biological interactions [2] .
According to International Union of Pure and Applied Chemistry conventions, the systematic name for this compound is 4,6-dichloro-2-(4-chlorophenyl)quinazoline. This name precisely defines the positions of substituents relative to the parent quinazoline heterocycle. Its structural representation in the Simplified Molecular-Input Line-Entry System is denoted by the SMILES string: ClC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl. This linear notation encodes the connectivity: a quinazoline core chlorinated at positions 4 and 6, linked via its 2-position carbon to a para-chlorinated benzene ring. The canonical SMILES representation provides a standardized method for database searching, computational modeling, and cheminformatics analyses [9].
Crystallographic studies of quinazoline derivatives reveal that the quinazoline ring system itself is inherently planar due to its aromatic nature and π-conjugation across the fused rings. The chlorinated phenyl ring attached at C2 typically adopts a dihedral angle ranging from 30° to 50° relative to the quinazoline plane. This torsional angle arises from steric interactions between the ortho-hydrogens of the phenyl ring and adjacent atoms in the quinazoline system, preventing full coplanarity. Despite this twist, extensive π-conjugation is maintained throughout the molecular framework. The chlorine atoms introduce distinct electronic effects: the chlorine at C4 exerts a strong electron-withdrawing influence on the pyrimidine ring, while the C6 chlorine affects the electron density of the benzenoid ring. The crystallographic parameters, particularly the bond lengths and angles within the quinazoline core, align closely with typical values for aromatic systems, confirming delocalization [3] [9].
Table 1: Key Crystallographic Parameters of Quinazoline Derivatives
Structural Feature | Parameter | Significance |
---|---|---|
Quinazoline Ring System | Planar (±0.01 Å deviation) | Facilitiates π-stacking interactions with biological targets |
Dihedral Angle (C2-Phenyl) | 30°-50° | Balances steric hindrance and conjugation efficiency |
C4-N Bond Length | ~1.30 Å | Shorter than typical C-N bonds, indicating double-bond character and electron deficiency |
C2-C(Phenyl) Bond | ~1.48 Å | Partial double-bond character due to conjugation |
The quinazoline scaffold was first synthesized in 1869 by Johann Peter Griess, who produced 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid. This pioneering work laid the foundation for quinazoline chemistry, though the unsubstituted parent compound quinazoline itself was not isolated until later by Bischler and Lang via decarboxylation methods. A more efficient synthesis was subsequently developed by Gabriel in 1903, facilitating broader exploration of this heterocyclic system. The name "quinazoline" was formally proposed by Widdege to describe the benzopyrimidine structure, replacing earlier designations such as phenmiazine or benzyleneamidine [3] [9].
The specific compound 4,6-dichloro-2-(4-chlorophenyl)quinazoline emerged much later as synthetic methodologies advanced, particularly with the development of efficient chlorination techniques using reagents like phosphorus oxychloride. Its characterization became feasible with the advent of modern spectroscopic techniques in the late 20th century. The strategic placement of chlorine atoms at C4 and C6 was recognized early for activating the ring toward nucleophilic displacement, while the 4-chlorophenyl group at C2 provided steric bulk and influenced the electron density of the heterocyclic system. This specific substitution pattern distinguished it from simpler quinazoline derivatives and expanded the structural diversity available for structure-activity relationship studies in medicinal chemistry [3] [9].
Within quinazoline chemistry, 4,6-dichloro-2-(4-chlorophenyl)quinazoline serves as a multifunctional synthetic building block. The chlorine atoms at C4 and C6 are highly reactive toward nucleophiles, enabling sequential displacement reactions that facilitate the construction of diverse derivatives. This reactivity pattern is exploited to generate libraries of compounds for biological screening, particularly in anticancer research where quinazoline derivatives have demonstrated significant therapeutic potential. The 4-chlorophenyl substituent enhances the compound's lipophilicity, thereby improving cell membrane permeability—a critical factor for bioactive molecules. Furthermore, this group provides a site for further chemical modification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, expanding the molecular diversity accessible from this core [8] [9].
The compound's significance is amplified by its structural resemblance to clinically established quinazoline-based drugs, including erlotinib (an EGFR tyrosine kinase inhibitor) and vandetanib (a multi-kinase inhibitor). Its capacity for selective functionalization enables medicinal chemists to explore structure-activity relationships systematically, particularly regarding target affinity, selectivity, and metabolic stability. Recent research has leveraged this scaffold to develop novel inhibitors targeting DNA repair pathways, receptor tyrosine kinases, and various enzymes implicated in cancer and infectious diseases. The electron-deficient nature of the quinazoline ring facilitates interactions with biological macromolecules through π-stacking and hydrogen bonding, making derivatives of this compound valuable probes for understanding ligand-protein interactions [9].
Table 2: Research Applications of 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
Research Domain | Role of Compound | Derivatives Generated |
---|---|---|
Anticancer Drug Discovery | Kinase inhibitor scaffold | 4-anilinoquinazolines, 6-alkylaminoquinazolines |
Antimicrobial Development | Structure-activity relationship exploration | 4-hydrazino, 4-alkoxy, 6-amino analogues |
Material Science | Building block for optoelectronic materials | Polymeric quinazolines, coordination complexes |
Chemical Biology | Probe for enzyme inhibition mechanisms | Fluorescently tagged conjugates, affinity probes |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1